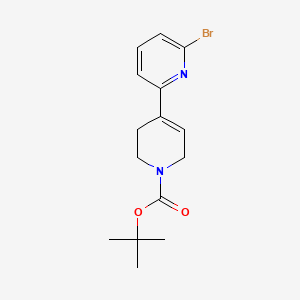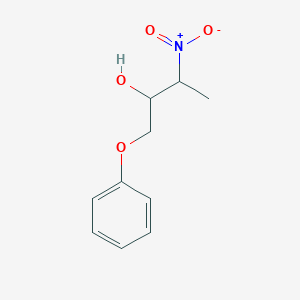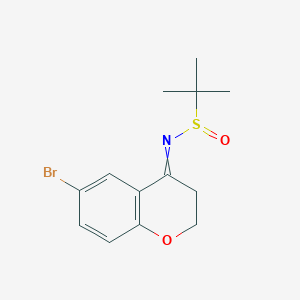
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE
Overview
Description
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE is an organic compound that features a brominated chroman ring system linked to a sulfinamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE typically involves the bromination of a chroman derivative followed by the introduction of a sulfinamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The sulfinamide group can be introduced using sulfinyl chlorides under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The bromine atom in the chroman ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE involves its interaction with specific molecular targets. The brominated chroman ring can interact with enzymes or receptors, while the sulfinamide group may modulate the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chlorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- N-(6-Fluorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- N-(6-Iodochroman-4-ylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(E)-N-(6-BROMOCHROMAN-4-YLIDENE)-2-METHYLPROPANE-2-SULFINAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
Molecular Formula |
C13H16BrNO2S |
|---|---|
Molecular Weight |
330.24 g/mol |
IUPAC Name |
N-(6-bromo-2,3-dihydrochromen-4-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-13(2,3)18(16)15-11-6-7-17-12-5-4-9(14)8-10(11)12/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
MCFBUBMEOWEMHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCOC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

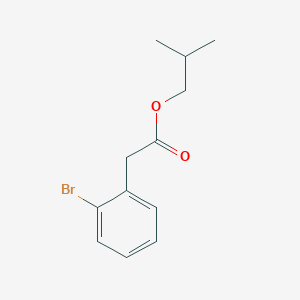
![4-N-(3-bromophenyl)-6-N-methylpyrido[3,2-d]pyrimidine-4,6-diamine](/img/structure/B8374178.png)

![Methyl 2-[methyl(phenethyl)amino]sulfonyl-acetate](/img/structure/B8374210.png)

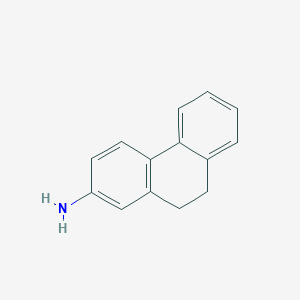
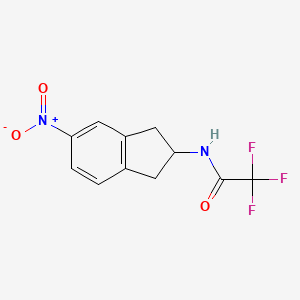
![Adamantane-1-carboxylic acid[6-methanesulfonyl-3-(2-methoxyethyl)-3H-benzothiazol-2-ylidene]-amide](/img/structure/B8374244.png)
![2-Amino-3-[4-(1,1-dimethylethyl)phenoxy]propanol](/img/structure/B8374252.png)
